molecular formula C36H30O16 B1674890 Lithospermic acid B CAS No. 121521-90-2

Lithospermic acid B

Cat. No. B1674890
M. Wt: 718.6 g/mol
InChI Key: SNKFFCBZYFGCQN-QUYNTYMASA-N
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Description

Lithospermic acid B is a plant secondary metabolite found in Lithospermum erythrorhizon, a species used in plant cell cultures . It is also known as Salvianolic acid B . It is a polyphenolic compound with the molecular formula C36H30O16 .


Synthesis Analysis

The synthesis of Lithospermic acid B has been studied using various strategies. One approach relied on an aldol condensation between a suitably substituted methyl arylacetate and 3,4-dimethoxybenzaldehyde, followed by cyclization . Another strategy involved the use of a Knoevenagel condensation reaction in the total synthesis of natural products .


Molecular Structure Analysis

The Lithospermic acid B molecule contains a total of 86 bonds. There are 56 non-H bond(s), 29 multiple bond(s), 14 rotatable bond(s), 5 double bond(s), 24 aromatic bond(s), 1 five-membered ring(s), 4 six-membered ring(s), 1 nine-membered ring(s), 2 carboxylic acid(s) (aliphatic), 2 ester(s) (aliphatic), 2 hydroxyl group(s), and 7 aromatic .


Chemical Reactions Analysis

The degradation of Lithospermic acid B has been investigated as a function of buffer concentration, pH, and temperature. The degradation followed pseudo-first-order kinetics under all experimental conditions .


Physical And Chemical Properties Analysis

Lithospermic acid B has a molecular weight of 718.61 g/mol . Its physical properties include a density of 1.6±0.1 g/cm3, a boiling point of 862.6±65.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.3 mmHg at 25°C .

Scientific Research Applications

Application in Cardiovascular Disorders

  • Scientific Field : Medical Science, Pharmacology
  • Summary of Application : LSB, the major water-soluble ingredient of Salvia miltiorrhiza (Danshen), has been shown to be an active ingredient responsible for the therapeutic effects of this traditional Chinese herb used to treat cardiac disorders .
  • Methods of Application : This study aimed to develop an indirect competitive enzyme linked immunosorbent assay (ELISA) for the detection of LSB . LSB was chemically conjugated to a modified oil-body protein, lysine-enriched caleosin, recombinantly expressed in Escherichia coli .
  • Results or Outcomes : Antibodies against LSB were successfully generated by immunizing hens with artificial oil bodies constituted with the LSB-conjugated caleosin . The binding between the antibodies and LSB on the microplate was competed dose-dependently in the presence of free LSB with a concentration ranging from 5 to 5 × 10^4 ng/mL .

Application in Antioxidant Activity

  • Scientific Field : Biochemistry
  • Summary of Application : LSB is a conjugate of rosmarinic and caffeic acid with a dihydro benzofuran nucleus and possesses a high antioxidant potential .
  • Methods of Application : The antioxidant activity of LSB is evaluated by its ability to prevent the production of superoxide radicals and lipid peroxidation .
  • Results or Outcomes : LSB protects the tissue from deleterious effects of reactive oxygen species .

Safety And Hazards

For safety, it is advised to avoid dust formation, avoid breathing vapors, mist or gas, and avoid contact with skin and eyes. Use personal protective equipment, wear chemical impermeable gloves, and ensure adequate ventilation .

Future Directions

Lithospermic acid B has been used in research on various plant secondary metabolites. Future biochemical and biological research using this species is being discussed . It has broad prospects in clinical application due to its extensive pharmacological effects, but the low bioavailability is a serious obstacle to further improving its efficacy in vivo and promoting clinical application .

properties

IUPAC Name

(2R)-2-[(E)-3-[(2S,3S)-3-[(1R)-1-carboxy-2-(3,4-dihydroxyphenyl)ethoxy]carbonyl-2-(3,4-dihydroxyphenyl)-7-hydroxy-2,3-dihydro-1-benzofuran-4-yl]prop-2-enoyl]oxy-3-(3,4-dihydroxyphenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H30O16/c37-20-6-1-16(11-24(20)41)13-27(34(45)46)50-29(44)10-5-18-3-9-23(40)33-30(18)31(32(52-33)19-4-8-22(39)26(43)15-19)36(49)51-28(35(47)48)14-17-2-7-21(38)25(42)12-17/h1-12,15,27-28,31-32,37-43H,13-14H2,(H,45,46)(H,47,48)/b10-5+/t27-,28-,31+,32-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNKFFCBZYFGCQN-VWUOOIFGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CC(C(=O)O)OC(=O)C=CC2=C3C(C(OC3=C(C=C2)O)C4=CC(=C(C=C4)O)O)C(=O)OC(CC5=CC(=C(C=C5)O)O)C(=O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1C[C@H](C(=O)O)OC(=O)/C=C/C2=C3[C@@H]([C@H](OC3=C(C=C2)O)C4=CC(=C(C=C4)O)O)C(=O)O[C@H](CC5=CC(=C(C=C5)O)O)C(=O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H30O16
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201031347
Record name Lithospermic acid B
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201031347
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

718.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Salvianolic acid B

CAS RN

121521-90-2
Record name Salvianolic acid B
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=121521-90-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Lithospermic acid B
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0121521902
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Lithospermic acid B
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201031347
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name SALVIANOLIC ACID B
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C1GQ844199
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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